molecular formula C7H4ClNO3 B089680 3-Nitrobenzoyl chloride CAS No. 121-90-4

3-Nitrobenzoyl chloride

Cat. No.: B089680
CAS No.: 121-90-4
M. Wt: 185.56 g/mol
InChI Key: NXTNASSYJUXJDV-UHFFFAOYSA-N
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Description

3-Nitrobenzoyl chloride is an organic compound with the chemical formula C7H4ClNO3. It is a colorless to light yellow liquid that is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, dyes, and pesticides . The compound is known for its reactivity due to the presence of both a nitro group and an acyl chloride group, making it a valuable reagent in organic synthesis.

Mechanism of Action

Target of Action

3-Nitrobenzoyl chloride is a type of organic compound . It is primarily used as an intermediate in the synthesis of dyes, pesticides, and color developers . .

Mode of Action

It’s known that the influence of solvent on the reduction mechanism of a similar compound, 3-nitrobenzyl chloride, was investigated by cyclic voltammetry and controlled potential bulk electrolysis .

Result of Action

As a chemical intermediate, the primary ‘result of action’ of this compound is the production of other compounds. The specific effects would therefore depend on the compounds that it is used to produce. It should be noted that this compound is known to cause eye burns and skin burns, and may be harmful if swallowed or inhaled .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the solvent used can influence the reduction mechanism of similar compounds . Additionally, factors such as temperature and pressure could potentially affect its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrobenzoyl chloride can be synthesized by reacting 3-nitrobenzoic acid with thionyl chloride. The reaction typically involves dissolving 3-nitrobenzoic acid in a suitable solvent such as carbon disulfide, followed by the addition of thionyl chloride. The reaction mixture is then heated to facilitate the formation of this compound, which can be purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the efficient conversion of 3-nitrobenzoic acid to this compound. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Nitrobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

    Hydrolysis: The reaction with water is usually carried out at room temperature.

Major Products:

    Amides and Esters: Formed from nucleophilic substitution reactions.

    3-Aminobenzoyl Chloride: Formed from the reduction of the nitro group.

    3-Nitrobenzoic Acid: Formed from hydrolysis.

Scientific Research Applications

3-Nitrobenzoyl chloride is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:

Properties

IUPAC Name

3-nitrobenzoyl chloride
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InChI

InChI=1S/C7H4ClNO3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H
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InChI Key

NXTNASSYJUXJDV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl
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Molecular Formula

C7H4ClNO3
Record name M-NITROBENZOYL CHLORIDE
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DSSTOX Substance ID

DTXSID9025740
Record name 3-Nitrobenzoyl chloride
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Molecular Weight

185.56 g/mol
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Physical Description

M-nitrobenzoyl chloride is a yellow to brown liquid. Unstable at room temperatures; requires refrigeration when not in use.
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Boiling Point

527 to 532 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 233.6 °F (NTP, 1992)
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Solubility

Decomposes (NTP, 1992)
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Vapor Density

6.43 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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CAS No.

121-90-4
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Record name 3-Nitrobenzoyl chloride
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Record name Benzoyl chloride, 3-nitro-
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Melting Point

95 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

To a suspension of 3-nitrobenzoic acid (934 mg, 5.64 mmol) in benzene (15 mL) was added oxalyl chloride (0.6 mL, 6.77 mmol) and DMF (7 mL), respectively. The resulting mixture was stirred at room temperature until a clear solution was formed. The solvent was removed under reduced pressure and crude acid chloride was used in the next reaction without further purification.
Quantity
934 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Thionyl chloride (25 mL) was added to 3-nitrobenzoic acid (3 g, 18 mmol) and the mixture was stirred at reflux for 6 hr. Thionyl chloride was evaporated under reduced pressure and the residues was dried to obtain 3-nitrobenzoyl chloride as a yellow solid. 3-Hydroxyanthranilic acid (0.92 g, 6.0 mmol) and pyridine (1.45 mL, 18.0 mmol) were added to toluene (30 mL) and the mixture was stirred at room temperature for 30 min. Then 3-nitrobenzoyl chloride prepared above (3.34 g, 18 mmol) was added. The mixture was stirred at room temperature for 30 min and then at 80° C. for 2 hr. The solvents was evaporated under reduced pressure and the residue was washed with 5% aqueous hydrochloric acid (100 mL×3), filtered, the solid was washed with water (100 mL×3), dried in vacuum at 50° C. to obtain 3-hydroxy-2-(3-nitrobenzeneamido)benzoic acid as a yellow solid (1.8 g, yield 100%). LC-MS (ESI) m/z 303 [M+1]+.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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